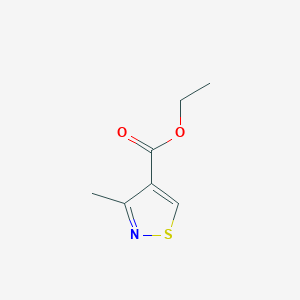

Ethyl 3-methylisothiazole-4-carboxylate

Overview

Description

Ethyl 3-methylisothiazole-4-carboxylate is a chemical compound with the molecular formula C7H9NO2S and a molecular weight of 171.22 g/mol . It is a member of the isothiazole family, which is known for its diverse applications in various fields such as pharmaceuticals, agrochemicals, and materials science .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-methylisothiazole-4-carboxylate typically involves the reaction of 3-methylisothiazole-4-carboxylic acid with ethanol in the presence of a dehydrating agent . The reaction is carried out under reflux conditions to ensure complete esterification. The product is then purified through recrystallization or column chromatography to obtain a high-purity compound .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) ensures the consistent quality of the final product .

Chemical Reactions Analysis

Hydrolysis of the Ester Group

The ethyl ester moiety undergoes hydrolysis under basic or acidic conditions to yield the corresponding carboxylic acid. This reaction is critical for further functionalization of the isothiazole core.

Reaction Conditions :

-

Base-mediated : Aqueous NaOH in THF/water at room temperature .

-

Product : 3-Methylisothiazole-4-carboxylic acid.

-

Workup : Acidification with HCl followed by crystallization .

Mechanistic Insight :

The reaction proceeds via nucleophilic attack of hydroxide ions on the carbonyl carbon, forming a tetrahedral intermediate that collapses to release ethanol and generate the carboxylate salt. Acidification converts the salt to the free carboxylic acid .

Nucleophilic Substitution at Position 5

The isothiazole ring exhibits reactivity at position 5, enabling substitutions with halogenated reagents.

Example Reaction :

Key Observation :

The electron-withdrawing ester group at position 4 directs electrophiles to position 5, facilitating regioselective substitution .

Formation of Hydrazide Derivatives

The carboxylic acid hydrazide derivative serves as a precursor for synthesizing substituted imine derivatives.

Synthesis Pathway :

-

Hydrazide Formation : Reaction of the ester with hydrazine hydrate yields 5-chloro-3-methylisothiazole-4-carbohydrazide .

-

Condensation with Carbonyl Compounds : Hydrazide reacts with aldehydes/ketones in ethanol at 78°C to form imine derivatives (yields: 50–86%) .

Representative Reaction :

Applications : These derivatives show anticancer activity, highlighting the compound's utility in medicinal chemistry .

Cyclization Reactions

The isothiazole core participates in cycloadditions and ring-forming reactions.

Example :

-

Conditions : Metal-catalyzed cyclization (e.g., Pt-carbene intermediates) .

-

Product : Furo[2,3-c]isothiazoles via rearrangement of cyanooxiranes .

Mechanism :

The reaction involves nucleophilic cyclization, where the sulfur atom attacks an adjacent electrophilic carbon, forming a fused bicyclic structure .

Amination and Amide Formation

The ester group undergoes aminolysis to form amides, expanding its utility in peptide-mimetic synthesis.

Reaction Table :

| Reagent | Conditions | Product | Yield |

|---|---|---|---|

| Isopropylamine | Toluene, 12–15 h reflux | Ethyl 5-(2-isopropylaminoacetamido)-3-methylisothiazole-4-carboxylate | 49.3% |

| Morpholine | Toluene, 12–15 h reflux | Ethyl 5-(2-morpholinoacetamido)-3-methylisothiazole-4-carboxylate | 64.1% |

Key Insight :

The ethyl ester acts as a leaving group, enabling nucleophilic displacement by amines to form stable amide bonds .

Electrophilic Aromatic Substitution

The methyl group at position 3 and electron-deficient ring system direct electrophilic attacks to specific positions.

Observed Reactions :

-

Halogenation : Chlorine or bromine introduces halogens at position 5 under mild conditions .

-

Nitration : Limited reactivity due to the electron-withdrawing ester group, requiring strong nitrating agents .

Regioselectivity :

The ester group deactivates the ring, but the methyl group at position 3 provides mild activation at position 5 .

Reduction of the Ester Group

The ester can be reduced to a primary alcohol under strong reducing conditions.

Reagents :

-

LiAlH₄ in anhydrous ether.

-

Product : 3-Methylisothiazole-4-methanol (theoretical yield: ~70–80%).

Application :

The alcohol intermediate is valuable for synthesizing ether or ester derivatives.

Comparative Reactivity with Analogues

| Compound | Key Reactivity Differences |

|---|---|

| Ethyl 4-methylisoxazole-3-carboxylate | Higher resistance to hydrolysis due to oxygen atom |

| Methyl 5-cyano-3-methylisothiazole-4-carboxylate | Enhanced electrophilicity at position 5 due to cyano group |

Scientific Research Applications

Chemical Synthesis

Building Block for Synthesis

Ethyl 3-methylisothiazole-4-carboxylate serves as a versatile building block in organic synthesis. It is often utilized to create more complex molecules through various chemical reactions, including nucleophilic substitutions and cyclization processes. This compound's unique structure allows it to participate in diverse synthetic pathways, making it valuable for developing new chemical entities.

Reagent in Organic Reactions

The compound acts as a reagent in several organic reactions, contributing to the synthesis of agrochemicals and specialty chemicals. Its reactivity can be harnessed to produce derivatives with enhanced biological activities.

Biological Activities

Antimicrobial Properties

Research indicates that derivatives of this compound exhibit notable antimicrobial and antifungal properties. These compounds have been tested against various pathogens, showing effectiveness in inhibiting growth and proliferation .

Anticancer Activity

Numerous studies have focused on the anticancer potential of this compound and its derivatives. For instance, derivatives containing the isothiazole moiety have demonstrated antiproliferative effects against several cancer cell lines, including:

- Human biphenotypic B cell myelomonocytic leukemia (MV4-11)

- Colon adenocarcinoma (LoVo and LoVo/DX)

- Breast adenocarcinoma (MCF-7)

The mechanism of action is believed to involve interference with critical cellular processes related to cancer cell growth and proliferation, particularly through structural modifications that enhance efficacy .

Immunological Applications

Immunomodulatory Effects

Research has shown that certain derivatives of this compound possess immunomodulatory properties. In studies involving mouse models, these compounds influenced humoral immune responses and T-cell activation, suggesting potential applications in immunotherapy .

Data Summary

The following table summarizes key findings from various studies regarding the applications of this compound:

Case Studies

-

Anticancer Activity Study

A study highlighted the anticancer potential of N'-substituted derivatives of this compound. The most potent compounds exhibited significant inhibition against MV4-11 leukemia cells and were also tested against various solid tumor cell lines. The results indicated that structural modifications at the 5-position of the isothiazole ring could enhance cytotoxicity . -

Immunomodulatory Study

Another investigation focused on the immunological activities of synthesized derivatives. The study assessed their effects on T-cell mitogens and demonstrated that specific modifications could enhance their immunomodulatory capabilities. This research opens avenues for developing new therapeutic agents targeting immune responses .

Mechanism of Action

The mechanism of action of Ethyl 3-methylisothiazole-4-carboxylate involves its interaction with specific molecular targets and pathways. The compound can inhibit the growth of microorganisms by interfering with their metabolic processes. It may also act as an enzyme inhibitor, blocking the activity of enzymes essential for the survival of pathogens . The exact molecular targets and pathways involved are still under investigation, and further research is needed to fully elucidate its mechanism of action .

Comparison with Similar Compounds

Ethyl 3-methylisothiazole-4-carboxylate can be compared with other similar compounds such as:

- Ethyl 5-methyl-3-phenylisoxazole-4-carboxylate

- Ethyl 5-methyl-3-p-tolylisoxazole-4-carboxylate

- Ethyl 4-methyl-2-(3-nitrophenyl)thiazole-5-carboxylate

These compounds share similar structural features but differ in their functional groups and substituents, which can significantly impact their chemical properties and applications. This compound is unique due to its specific isothiazole ring structure, which imparts distinct chemical reactivity and biological activity .

Biological Activity

Ethyl 3-methylisothiazole-4-carboxylate is a member of the isothiazole family, which has garnered attention for its diverse biological activities, including antifungal, anticancer, and immunomodulatory properties. This article provides a comprehensive overview of the biological activity associated with this compound, supported by relevant research findings and data tables.

Chemical Structure and Properties

This compound is characterized by the presence of an isothiazole ring, which contributes to its biological activity. The molecular structure can be represented as follows:

- Molecular Formula : CHNOS

- Molecular Weight : 173.19 g/mol

Anticancer Activity

Recent studies have highlighted the potential anticancer properties of derivatives of 3-methylisothiazole-4-carboxylate. A significant investigation involved the synthesis of various derivatives and their evaluation against cancer cell lines.

Case Study: Antiproliferative Activity

A study examined several N'-substituted derivatives of 5-chloro-3-methylisothiazole-4-carboxylic acid hydrazide, focusing on their antiproliferative effects against various human cancer cell lines, including:

- MV4-11 (biphenotypic B cell myelomonocytic leukemia)

- MCF-7 (breast adenocarcinoma)

- LoVo (colon adenocarcinoma)

The results indicated that some derivatives exhibited significant antiproliferative activity with IC values lower than 30 µg/mL against MV4-11 cells. Notably, the most active compound showed a higher selectivity towards cancer cells compared to normal epithelial cells derived from mammary glands (MCF-10A) .

Antifungal Activity

Isothiazoles, including this compound, have been explored for their antifungal properties. A study synthesized a series of isothiazole derivatives and evaluated their efficacy against plant pathogens.

Table 1: Antifungal Activity of Isothiazole Derivatives

| Compound | Pathogen Tested | Activity Level |

|---|---|---|

| Compound A | Sphaerotheca fuliginea | High |

| Compound B | Pseudoperonospora cubensis | Moderate |

| This compound | Various Plant Fungi | Promising |

These compounds demonstrated broad-spectrum antifungal activity, suggesting their potential use in agricultural applications .

Immunomodulatory Effects

Research has also investigated the immunological effects of isothiazole derivatives. In one study, ethyl 5-amino-3-methylisothiazole-4-carboxylate derivatives were tested for their impact on immune responses in mouse models.

Findings on Immune Response

The compounds were evaluated for their ability to modulate humoral immune responses and T-cell activation. Results indicated that certain derivatives enhanced splenocyte proliferation in response to mitogens, suggesting a potential role in immunotherapy .

Properties

IUPAC Name |

ethyl 3-methyl-1,2-thiazole-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9NO2S/c1-3-10-7(9)6-4-11-8-5(6)2/h4H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JZUYUZCELBUBSC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CSN=C1C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40494888 | |

| Record name | Ethyl 3-methyl-1,2-thiazole-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40494888 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

171.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15901-51-6 | |

| Record name | Ethyl 3-methyl-4-isothiazolecarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=15901-51-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 3-methyl-1,2-thiazole-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40494888 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.